molecular formula C6H7IN2O B6609714 3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one CAS No. 2770525-13-6

3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one

Cat. No. B6609714
CAS RN: 2770525-13-6
M. Wt: 250.04 g/mol
InChI Key: GBMOGYBYWHPPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one (AIMD) is an organoiodine compound that has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, and its unique properties make it a valuable tool for researchers. AIMD has been used in a variety of fields, including biochemistry, organic synthesis, and drug discovery.

Scientific Research Applications

3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as amino acids, peptides, and other biologically active compounds. 3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one has also been used in the synthesis of drugs and pharmaceuticals, such as antimicrobial agents and anti-inflammatory agents. Additionally, 3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one has been used in the synthesis of catalysts and reagents for various chemical reactions.

Mechanism of Action

The mechanism of action of 3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one is not fully understood. However, it is believed that 3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one acts as an electron donor, donating electrons to other molecules and thereby facilitating chemical reactions. It is also believed that 3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one can act as a catalyst, accelerating the rate of chemical reactions.
Biochemical and Physiological Effects
3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to reduce inflammation in the body. Additionally, 3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one has a number of advantages for use in lab experiments. It is a versatile compound that can be used in a variety of experiments, and its unique properties make it a valuable tool for researchers. Additionally, 3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one is relatively stable, making it ideal for experiments that require long-term storage. However, there are some limitations to using 3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one in lab experiments. Its reactivity can make it difficult to control the reaction conditions, and it can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for 3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one research. One potential direction is the development of new synthetic methods for the production of 3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one. Additionally, further research could be conducted into the biochemical and physiological effects of 3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one, as well as its potential applications in drug discovery. Finally, further research could be conducted into the mechanism of action of 3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one, in order to better understand its effects on chemical reactions.

Synthesis Methods

3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-methyl-1,2-dihydropyridin-2-one (DHP) with 5-iodo-3-methyl-2-nitrobenzoic acid (IMNB). This reaction yields 3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one as the product. Another method is the reaction of DHP with 5-iodo-3-methyl-2-nitrobenzaldehyde (IMNB-CHO). This reaction also yields 3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one as the product. A third method is the reaction of DHP with 5-iodo-3-methyl-2-nitrobenzamide (IMNB-CONH2). This reaction yields 3-amino-5-iodo-4-methyl-1,2-dihydropyridin-2-one as the product.

properties

IUPAC Name

3-amino-5-iodo-4-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c1-3-4(7)2-9-6(10)5(3)8/h2H,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMOGYBYWHPPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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